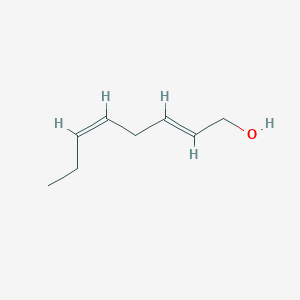![molecular formula C15H14F3NO2 B13420044 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- CAS No. 68975-49-5](/img/structure/B13420044.png)
2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin 355 is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which gives them unique chemical properties. Coumarin 355, like other coumarins, is known for its pleasant odor and is used in various applications, including perfumery, pharmaceuticals, and as a fluorescent dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:
Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Coumarin 355 undergoes various chemical reactions, including:
Oxidation: Coumarins can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of coumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarins.
Substitution: Halogenated or nitrated coumarins.
Scientific Research Applications
Coumarin 355 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.
Industry: Used in the production of perfumes and as a flavoring agent.
Mechanism of Action
The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.
Comparison with Similar Compounds
Coumarin 355 can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Esculin: Used in the treatment of hemorrhoids.
4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.
Uniqueness
Coumarin 355 is unique due to its specific structural modifications that enhance its fluorescence properties, making it particularly useful in imaging and analytical applications.
Conclusion
Coumarin 355 is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
68975-49-5 |
|---|---|
Molecular Formula |
C15H14F3NO2 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3 |
InChI Key |
FNGKJWDTEBDTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


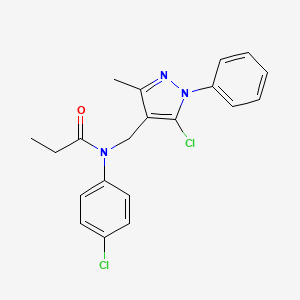
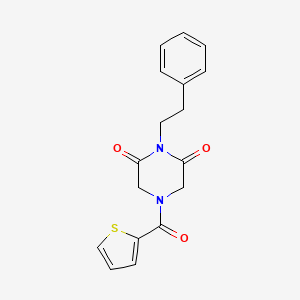
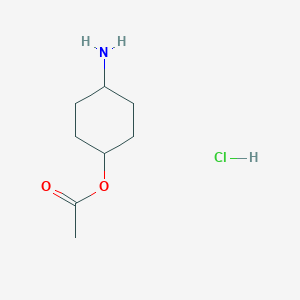
![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

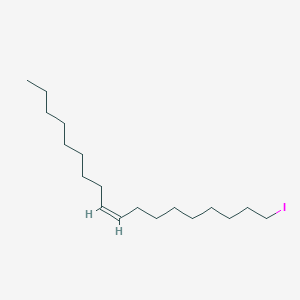
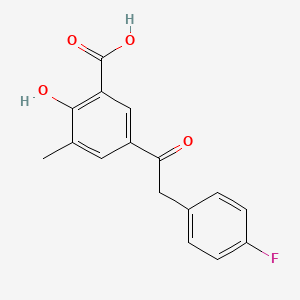
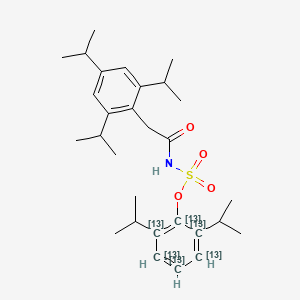
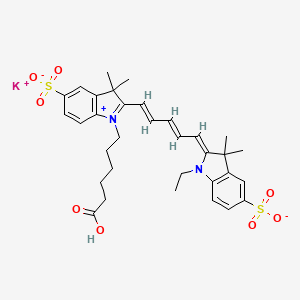

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
